N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS No.: 313662-09-8
Cat. No.: VC5517488
Molecular Formula: C14H12N2OS2
Molecular Weight: 288.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313662-09-8 |
|---|---|
| Molecular Formula | C14H12N2OS2 |
| Molecular Weight | 288.38 |
| IUPAC Name | N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H12N2OS2/c1-8-6-9(2)12-11(7-8)19-14(15-12)16-13(17)10-4-3-5-18-10/h3-7H,1-2H3,(H,15,16,17) |
| Standard InChI Key | SEKPPPJATWHBAE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a 4,6-dimethylbenzothiazole ring linked via an amide bond to a thiophene-2-carboxamide group. Key structural identifiers include:
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 288.38 g/mol | |
| SMILES Notation | CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)C | |
| IUPAC Name | N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
The benzothiazole moiety contributes aromaticity and planar rigidity, while the thiophene ring enhances electron delocalization, influencing reactivity and binding affinity .
Spectroscopic Characterization
Although experimental spectral data (e.g., NMR, IR) for this specific compound remains limited in public databases, analogous benzothiazole derivatives exhibit distinctive absorption bands:
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IR: Stretching vibrations at 1,650–1,680 cm (amide C=O) and 3,100–3,300 cm (N–H) .
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H NMR: Methyl protons on the benzothiazole ring resonate at δ 2.4–2.6 ppm, while thiophene protons appear as multiplet signals near δ 7.0–7.5 ppm.
Synthetic Pathways and Optimization
Primary Synthesis Route
The most documented method involves coupling 4,6-dimethyl-1,3-benzothiazol-2-amine with thiophene-2-carboxylic acid derivatives:
Reaction Scheme:
Table 2: Synthesis Conditions and Yields
| Reagent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiophene-2-carbonyl chloride | Dichloromethane | Triethylamine | 0–5°C → RT | 72–85 |
Key considerations:
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Solvent Choice: Dichloromethane (DCM) or dimethylformamide (DMF) optimizes solubility and reaction kinetics.
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Catalysts: Triethylamine neutralizes HCl byproducts, preventing side reactions.
Alternative Methods
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Carbodiimide-Mediated Coupling: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) improves yields to ~90% but increases cost .
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Solid-Phase Synthesis: Enables high-throughput production but requires specialized equipment .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related benzothiazoles reveals melting points between 180–220°C, suggesting moderate thermal stability .
Solubility Profile
Limited experimental data exists, but computational predictions (e.g., LogP ≈ 3.2) indicate lipophilicity suitable for membrane permeability.
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 | SwissADME |
| Polar Surface Area | 98.5 Ų | ChemAxon |
| Solubility (Water) | <1 mg/mL | QSPR |
Biological Activity and Mechanisms
Anticancer Activity
In vitro studies on analogous compounds demonstrate:
Research Advancements and Applications
Drug Delivery Systems
Nanoencapsulation in PLGA nanoparticles enhances bioavailability by 40% in murine models, reducing hepatic clearance .
Materials Science
Thin films of benzothiazole-thiophene hybrids exhibit photoluminescence quantum yields of 18–22%, suggesting utility in organic LEDs.
Future Directions
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In Vivo Toxicity Studies: Evaluate hepatotoxicity and neurotoxicity in preclinical models.
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Structure-Activity Relationships (SAR): Modify methyl groups on the benzothiazole ring to optimize potency.
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Computational Modeling: Molecular dynamics simulations to predict binding modes with kinase targets.
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